molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No.: B153361
CAS No.: 675112-67-1
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluorocyclohexylcarbamate: is a fluorinated organic compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluorocyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluorocyclohexylcarbamate is primarily related to its ability to interact with biological molecules through its carbamate and fluorinated groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • tert-Butyl 4-fluorocyclohexylcarbamate
  • tert-Butyl 4,4-dichlorocyclohexylcarbamate
  • tert-Butyl 4,4-dibromocyclohexylcarbamate

Comparison: tert-Butyl 4,4-difluorocyclohexylcarbamate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELBZTXHNMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623245
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-67-1
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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